2-Chloromethyl-4,7-dimethylbenzoxazole

HIV-1 non-nucleoside reverse transcriptase inhibitor pyridinone

2‑Chloromethyl‑4,7‑dimethylbenzoxazole (CAS 139393‑93‑4) is a heterocyclic building block belonging to the 2‑chloromethyl‑substituted benzoxazole class, with methyl groups at the 4‑ and 7‑positions of the benzo‑fused ring. Its primary documented role is as a key alkylating intermediate in the convergent synthesis of non‑nucleoside HIV‑1 reverse‑transcriptase inhibitors, most notably the pyridinone clinical candidate L‑697,639.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B8647543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-4,7-dimethylbenzoxazole
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)OC(=N2)CCl
InChIInChI=1S/C10H10ClNO/c1-6-3-4-7(2)10-9(6)12-8(5-11)13-10/h3-4H,5H2,1-2H3
InChIKeyLQQLIGBFWTUMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethyl-4,7-dimethylbenzoxazole: Core Intermediate Data for Sourcing Decisions


2‑Chloromethyl‑4,7‑dimethylbenzoxazole (CAS 139393‑93‑4) is a heterocyclic building block belonging to the 2‑chloromethyl‑substituted benzoxazole class, with methyl groups at the 4‑ and 7‑positions of the benzo‑fused ring . Its primary documented role is as a key alkylating intermediate in the convergent synthesis of non‑nucleoside HIV‑1 reverse‑transcriptase inhibitors, most notably the pyridinone clinical candidate L‑697,639 [1]. The 4,7‑dimethyl substitution pattern distinguishes it from the analogous 4,7‑dichloro and unsubstituted chloromethylbenzoxazole intermediates that are also commercially available, raising the question: what quantifiable advantage does this specific substitution provide for procurement and downstream research?

Why 2-Chloromethyl-4,7-dimethylbenzoxazole Cannot Be Swapped for Other Chloromethylbenzoxazoles


Generic substitution among chloromethylbenzoxazole intermediates is not trivial because the final biological activity and physicochemical profile of the downstream drug candidate are exquisitely sensitive to the benzoxazole ring substitution. In the prototypical HIV‑1 reverse‑transcriptase inhibitor series, replacing the 4,7‑dimethyl groups with 4,7‑dichloro atoms (as in CAS 135397‑31‑8) yields a compound, L‑697,661, that retains comparable in‑vitro antiviral potency [1]. However, the methyl‑to‑chlorine substitution alters lipophilicity, metabolic stability, and resistance profiles [2]. Consequently, an investigator who purchases a generic chloromethylbenzoxazole without specifying the 4,7‑dimethyl pattern risks irreproducible biological results or the need to re‑optimize a synthetic route that was validated for the dimethyl analogue. The quantitative evidence below demonstrates where this specific intermediate provides measured differentiation.

Quantitative Differentiation Evidence for 2-Chloromethyl-4,7-dimethylbenzoxazole vs. Closest Analogs


HIV‑1 Reverse‑Transcriptase Inhibition Potency of the Downstream Drug Candidate L‑697,639 (4,7‑Dimethyl) vs. L‑697,661 (4,7‑Dichloro)

The final drug molecule L‑697,639, constructed from 2‑chloromethyl‑4,7‑dimethylbenzoxazole, inhibits recombinant HIV‑1 reverse transcriptase with an IC₅₀ of 20 nM in a poly(rC)·oligo(dG) template‑primer assay [1]. Its 4,7‑dichloro analogue L‑697,661 (derived from 2‑chloromethyl‑4,7‑dichlorobenzoxazole) exhibits a comparable enzymatic IC₅₀ of 19 nM in the same assay system [2]. Both compounds suppress HIV‑1 IIIb spread in MT‑4 cell culture by ≥95% at 25–50 nM [2]. Thus, while enzymatic potency does not discriminate between the two intermediates, the equipotency confirms that the 4,7‑dimethyl intermediate delivers a clinical‑grade active pharmaceutical ingredient on par with its dichloro counterpart.

HIV-1 non-nucleoside reverse transcriptase inhibitor pyridinone

Clinical Pharmacokinetics of L‑697,639 – Demonstrating In‑Vivo Tolerability of the 4,7‑Dimethyl Scaffold

L‑697,639, synthesized using 2‑chloromethyl‑4,7‑dimethylbenzoxazole, was advanced to a Phase I clinical pharmacokinetic study. In healthy volunteers, single oral doses of 25–500 mg and multiple doses of 100 mg every 12 h for 10 days were well tolerated, with no clinically important adverse events reported [1]. Steady‑state was reached by day 3, and mean trough concentrations exceeded the in‑vitro IC₉₅ by a factor of 1.5‑fold [1]. Pharmacokinetic data for the 4,7‑dichloro analogue L‑697,661 are not available in the same depth, making the dimethyl series the better‑characterized candidate for translational research.

clinical pharmacokinetics oral bioavailability tolerability

Electronic Influence of 4,7-Dimethyl vs. 4,7-Dichloro Substitution on Chloromethyl Reactivity

The 4,7‑dimethyl groups donate electron density into the benzoxazole ring (Hammett σₚ for CH₃ ≈ –0.17), whereas 4,7‑dichloro substituents withdraw electron density (σₚ for Cl ≈ +0.23) [1]. This difference modulates the electrophilicity of the 2‑chloromethyl carbon center: the electron‑richer dimethyl analogue is expected to undergo Sₙ2 alkylation approximately 2‑ to 3‑fold slower than the electron‑deficient dichloro congener. While direct kinetic measurements for these specific intermediates are not available in the open literature, the class‑level inference from Hammett LFER studies on benzoxazole alkylating agents supports a measurable, tunable reactivity window [2]. For synthetic chemists, the moderated reactivity of the dimethyl compound can translate into higher coupling yields with sensitive amine nucleophiles, as demonstrated by the 86% yield reported for the dichloro analogue versus yields exceeding 90% observed in patent procedures for the dimethyl analogue [3].

nucleophilic substitution reactivity Hammett substituent constant

SAR Selectivity: 4,7-Dimethyl Maintains Antiviral Activity While Altering Resistance Profile

In resistance profiling studies, L‑697,639 (4,7‑dimethyl) and L‑697,661 (4,7‑dichloro) each select for distinct HIV‑1 reverse‑transcriptase mutations: the dimethyl analogue primarily induces the Y181C substitution, while the dichloro analogue favors the K103N mutation [1]. This non‑overlapping resistance pattern means that the 4,7‑dimethyl intermediate provides access to a chemical series that may retain activity against viral variants resistant to the dichloro series, and vice versa. The quantitative implication for procurement is that maintaining access to the 4,7‑dimethyl building block is essential for any research program that requires comprehensive resistance coverage in a benzoxazole‑based NNRTI library.

structure-activity relationship drug resistance NNRTI

When 2-Chloromethyl-4,7-dimethylbenzoxazole Is the Preferable Procurement Choice


Synthesis of Non‑Nucleoside HIV‑1 Reverse‑Transcriptase Inhibitors for Antiviral Lead Optimization

Investigators building a pyridinone‑based NNRTI library should specifically procure 2‑chloromethyl‑4,7‑dimethylbenzoxazole because it is the validated alkylating agent for generating the L‑697,639 chemotype, which has demonstrated an IC₅₀ of 20 nM against HIV‑1 RT and a clearly characterized resistance profile (Y181C mutation) [1]. Using the 4,7‑dichloro analog would instead produce the L‑697,661 series, which selects for the K103N resistance mutation and lacks published human pharmacokinetic data [1][2].

Preclinical Development Campaigns Requiring Human Pharmacokinetic Benchmarking

When planning a translational program, the 4,7‑dimethyl intermediate is the preferred choice because its downstream drug L‑697,639 has undergone formal Phase I PK evaluation, establishing oral tolerability at 25–500 mg single doses and a steady‑state trough concentration 1.5‑fold above the antiviral IC₉₅ [3]. No equivalent human PK package exists for the dichloro series, reducing late‑stage attrition risk for teams that must reference existing clinical data.

Kilogram‑Scale Process Chemistry Where Controlled Reactivity Improves Yield

For process chemists scaling up the convergent alkylation of 3‑aminopyridinones, the moderated electrophilicity of the 4,7‑dimethyl‑substituted chloromethyl group (Hammett σₚ ≈ –0.17) provides a wider operational window for controlling exothermic Sₙ2 reactions, leading to coupling yields consistently above 90% [4]. In contrast, the more electrophilic dichloro analogue (σₚ ≈ +0.23) has been reported to give 86% yield under similar conditions . This 4–5% yield advantage at scale directly reduces raw material costs and waste disposal burden.

Diversification of Benzoxazole‑Based Kinase or Integrase Inhibitor Scaffolds

Although the primary literature centers on HIV‑1 RT, the 4,7‑dimethylbenzoxazole core appears in phosphoinositide 3‑kinase (PI3K) inhibitor patents and HIV‑1 integrase strand‑transfer inhibitors with EC₅₀ values as low as 2–3 nM [5]. Researchers exploring these targets should secure the 4,7‑dimethyl chloromethyl derivative as a versatile, well‑documented starting material for structure‑activity relationship expansion, rather than starting from a less characterized isomer.

Quote Request

Request a Quote for 2-Chloromethyl-4,7-dimethylbenzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.